奥奈拉司匹乳酸盐

描述

Onalespib lactate, also known as ATI-13387A, is a second-generation, potent and selective HSP90 Inhibitor. Onalespib Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells. Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models. AT13387 induces senescence in EBV-positive nasopharyngeal carcinoma cells and suppresses tumor formation. AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer.

科学研究应用

1. 癌症治疗和研究奥奈拉司匹乳酸盐是一种热休克蛋白 90 (Hsp90) 抑制剂,由于其破坏 Hsp90 功能的能力而显示出在癌症治疗中的潜力,Hsp90 是一种对许多致癌信号蛋白的稳定性至关重要的蛋白质。这种破坏导致这些信号蛋白降解,从而阻碍肿瘤细胞增殖和存活。它已在各种类型的癌症中得到探索,包括前列腺癌、肺癌和胃肠道癌,展示了其在肿瘤学研究中的广泛适用性 (Clinical Cancer Research, 2019).

2. 神经内分泌肿瘤治疗在涉及神经内分泌肿瘤的研究中,奥奈拉司匹已与靶向生长抑素受体的治疗方法 177Lu-DOTATATE 联合使用。这种组合在延迟肿瘤倍增时间和增加完全缓解方面显示出增强的效果。这些发现强调了奥奈拉司匹在改善神经内分泌肿瘤治疗效果方面的潜力 (European Journal of Nuclear Medicine and Molecular Imaging, 2020).

3. 放射治疗增强奥奈拉司匹作为放射增敏剂的作用已得到探索,研究表明其在增强放射治疗效果方面具有功效。这种协同效应在某些癌症模型中特别明显,表明其在改善癌症患者的放射治疗效果和总体生存率方面的潜力 (Scientific Reports, 2020).

4. 神经胶质瘤治疗奥奈拉司匹已被检查其对神经胶质瘤的有效性,无论是单独使用还是与替莫唑胺联合使用。它有效穿过血脑屏障并抑制体内 HSP90,导致神经胶质瘤细胞系中存活促进客户蛋白减少和下游信号通路中断。这一特性对于针对脑肿瘤的潜在治疗应用具有重要意义 (Clinical Cancer Research, 2017).

5. 对肺癌酪氨酸激酶抑制剂的耐药性在非小细胞肺癌的背景下,奥奈拉司匹已显示出延迟对酪氨酸激酶抑制剂产生耐药性的潜力。这可能对提高当前治疗的疗效和解决肺癌治疗中耐药性的挑战至关重要 (British Journal of Cancer, 2016).

6. 与其他癌症疗法的疗效增强研究还探讨了奥奈拉司匹与其他癌症疗法(例如顺铂)联合使用,展示了增强的治疗效果。这表明奥奈拉司匹可用于克服其他癌症治疗的局限性并改善患者的预后 (Frontiers in Oncology, 2020).

属性

CAS 编号 |

1019889-35-0 |

|---|---|

产品名称 |

Onalespib lactate |

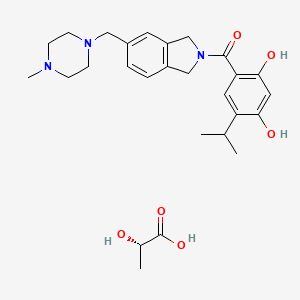

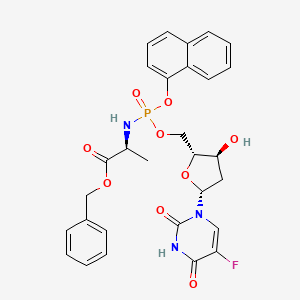

分子式 |

C27H37N3O6 |

分子量 |

499.608 |

IUPAC 名称 |

(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone;(2S)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C24H31N3O3.C3H6O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26;1-2(4)3(5)6/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3;2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |

InChI 键 |

VYRWEWHOAMGLLW-WNQIDUERSA-N |

SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C.CC(C(=O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Onalespib lactate; AT-13387 lactate; ATI-13387A; ATI-13387AU; ATI-13387; ATI 13387; ATI13387. |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)

![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)

![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)